Cas no 2013908-75-1 (1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride)
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride
- 2013908-75-1
- EN300-1120664
-
- Inchi: 1S/C7H13ClO5S2/c1-5(2)13-6-3-14(9,10)4-7(6)15(8,11)12/h5-7H,3-4H2,1-2H3
- InChI Key: PIGUKXIPBVBTDB-UHFFFAOYSA-N
- SMILES: ClS(C1CS(CC1OC(C)C)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 275.9892936g/mol
- Monoisotopic Mass: 275.9892936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 94.3Ų
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1120664-0.05g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1120664-0.1g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1120664-0.25g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1120664-0.5g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1120664-1.0g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 1g |
$1142.0 | 2023-06-09 | ||
| Enamine | EN300-1120664-2.5g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1120664-5.0g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 5g |
$3313.0 | 2023-06-09 | ||
| Enamine | EN300-1120664-10.0g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 10g |
$4914.0 | 2023-06-09 | ||
| Enamine | EN300-1120664-1g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1120664-5g |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride |
2013908-75-1 | 95% | 5g |
$2235.0 | 2023-10-27 |
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride
Research Brief on 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride (CAS: 2013908-75-1)
1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride (CAS: 2013908-75-1) is a specialized sulfonyl chloride derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of sulfonamide-based therapeutics. Recent studies have highlighted its potential applications in drug discovery, medicinal chemistry, and targeted therapy development.
The molecular structure of 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride features a unique combination of a sulfonyl chloride group and a thiolane ring, which contributes to its reactivity and functional versatility. This structural motif enables the compound to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Recent research has focused on the use of this compound as a key intermediate in the synthesis of novel sulfonamide derivatives. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, antiviral, and anticancer properties. The ability of 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride to introduce sulfonamide functionalities into target molecules has made it a valuable tool in medicinal chemistry.
One notable application of this compound is in the development of protease inhibitors. Proteases play critical roles in various physiological and pathological processes, and their inhibition has been a successful strategy in drug development. Researchers have utilized 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride to synthesize novel protease inhibitors with improved selectivity and potency, particularly targeting viral proteases and cancer-related proteases.
In addition to its applications in drug discovery, this compound has also been investigated for its potential in chemical biology studies. Its reactive sulfonyl chloride group allows for efficient conjugation with various nucleophiles, making it useful for protein labeling and modification. This property has been exploited in the development of chemical probes for studying protein function and interactions in biological systems.
The synthesis and characterization of 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride have been optimized in recent studies to improve yield and purity. Advanced analytical techniques, including NMR spectroscopy and mass spectrometry, have been employed to ensure the structural integrity and quality of the compound. These improvements have facilitated its broader application in research and development.
Safety and handling considerations for this compound have also been addressed in recent literature. As a reactive sulfonyl chloride derivative, it requires careful handling under controlled conditions. Researchers have developed protocols for its safe storage and use, including recommendations for personal protective equipment and appropriate ventilation systems.
Looking forward, the potential applications of 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride continue to expand. Ongoing research is exploring its use in the development of targeted drug delivery systems and as a scaffold for the design of multifunctional therapeutic agents. The compound's unique chemical properties position it as a valuable asset in the toolkit of medicinal chemists and chemical biologists.
In conclusion, 1,1-dioxo-4-(propan-2-yloxy)-1lambda6-thiolane-3-sulfonyl chloride (CAS: 2013908-75-1) represents an important intermediate in pharmaceutical research with diverse applications. Its role in the synthesis of bioactive molecules and chemical probes underscores its significance in advancing drug discovery and chemical biology. Continued research on this compound is expected to yield novel therapeutic candidates and contribute to our understanding of biological systems at the molecular level.
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